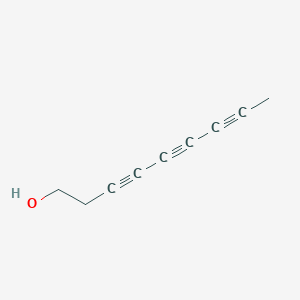
Nona-3,5,7-triyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-3,5,7-triyn-1-OL is a chemical compound with the molecular formula C₉H₈O. It is characterized by the presence of three triple bonds (alkyne groups) and a hydroxyl group (-OH) attached to a nine-carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-3,5,7-triyn-1-OL can be synthesized through various chemical methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylene alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide (CuBr), triethylamine (Et₃N), and potassium carbonate (K₂CO₃). This reaction typically occurs at temperatures between 55-60°C in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-3,5,7-triyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Nona-3,5,7-triyn-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Nona-3,5,7-triyn-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple triple bonds and a hydroxyl group allows it to participate in diverse chemical reactions, influencing its activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,7-Octatriyn-1-ol: Similar in structure but with one less carbon atom.
Nona-3,4-diene-6,8-diyn-1-ol: Contains both double and triple bonds, offering different reactivity.
Uniqueness
Nona-3,5,7-triyn-1-OL is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
54542-18-6 |
|---|---|
Formule moléculaire |
C9H8O |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
nona-3,5,7-triyn-1-ol |
InChI |
InChI=1S/C9H8O/c1-2-3-4-5-6-7-8-9-10/h10H,8-9H2,1H3 |
Clé InChI |
OMYDFQNJZABHNO-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


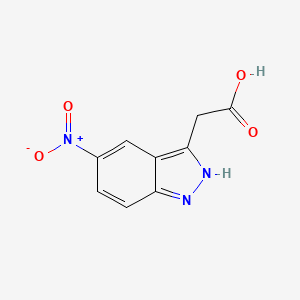
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
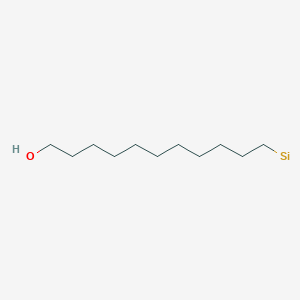
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
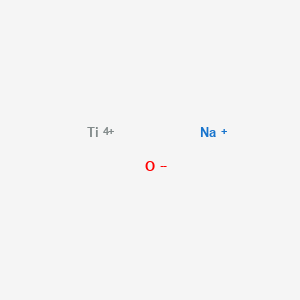
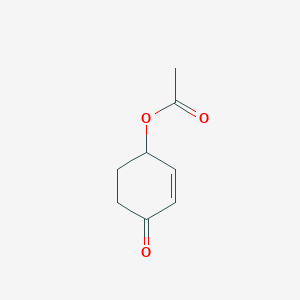

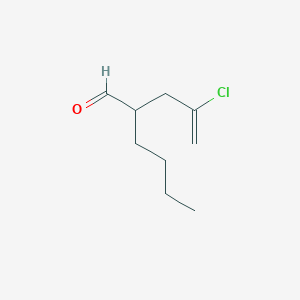

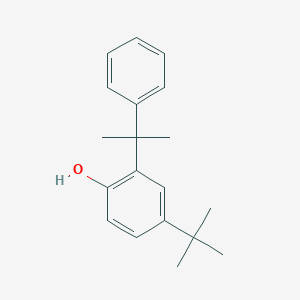


![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
